



Preparing and Utilizing VX-765: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	VX-765	
Cat. No.:	B8795227	Get Quote

VX-765, also known as Belnacasan, is a potent and selective, orally bioavailable prodrug that is converted to its active form, VRT-043198, which inhibits caspase-1.[1][2] Caspase-1 is a critical enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines interleukin-1 β (IL-1 β) and IL-18, and for initiating a form of programmed cell death known as pyroptosis.[2][3] These detailed application notes provide researchers, scientists, and drug development professionals with comprehensive protocols for the preparation of **VX-765** stock solutions and working concentrations for both in vitro and in vivo applications.

Physicochemical Properties and Solubility

Proper preparation of **VX-765** solutions is critical for experimental success. The following table summarizes the key physicochemical properties of **VX-765**.



Property	Value	Source
Molecular Weight	508.99 g/mol (Note: Batch specific molecular weights may vary)	[4][5]
Formula	C24H33CIN4O6	[4]
Appearance	White solid	
Solubility	Insoluble in water	[4][6]
≥313 mg/mL in DMSO	[3][4]	_
100 mg/mL (196.46 mM) in fresh DMSO	[2][6]	
≥50.5 mg/mL in Ethanol (with sonication)	[3][4]	
Storage	Store as a solid at -20°C, desiccated.	[4]

Stock Solution Preparation

The high solubility of **VX-765** in dimethyl sulfoxide (DMSO) makes it the recommended solvent for preparing concentrated stock solutions.

Protocol for Preparing a 100 mM DMSO Stock Solution:

- Weighing: Accurately weigh out the desired amount of solid VX-765 powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 50.9 mg of VX-765 (based on a molecular weight of 509 g/mol).
- Dissolving: Add the appropriate volume of fresh, high-quality DMSO to the solid VX-765. For the example above, add 1 mL of DMSO.
- Mixing: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Ensure the solution is clear before storage.



 Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles.[3] Store the aliquots at -20°C.

Working Concentrations and Experimental Protocols

The optimal working concentration of **VX-765** will vary depending on the specific application, be it in a cell-free enzymatic assay, a cell-based model, or an in vivo study.

In Vitro Applications

For in vitro experiments, the stock solution is typically diluted in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is not cytotoxic (generally $\leq 0.1\%$).[3]

Application	Recommended Concentration Range	Source
Enzyme Inhibition Assays (Caspase-1)	0.1 - 10 μΜ	[3]
Cell-Based Assays (e.g., PBMCs, THP-1 cells)	0.67 - 25 μΜ	[6][7][8]

This protocol is adapted for use with immune cells like human peripheral blood mononuclear cells (PBMCs) or the THP-1 monocytic cell line.[7]

- Cell Seeding: Seed the cells at the desired density in a multi-well plate.
- Pre-treatment: Prepare the desired working concentrations of VX-765 by diluting the DMSO stock solution in cell culture medium. Add the diluted VX-765 to the cells and pre-incubate for at least 30-60 minutes.[3][7]
- Inflammasome Activation: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 μ g/mL for 3-4 hours) to induce the expression of pro-IL-1 β .[7]



- Second Signal: Stimulate the inflammasome with a second signal, such as ATP (e.g., 2.5 mM) or Nigericin (e.g., 5 μM), for an additional 30-60 minutes.[7]
- Endpoint Measurement: Collect the cell supernatant to measure the release of IL-1β using an ELISA kit. Cell lysates can be used to assess cytotoxicity via an LDH assay.[7]

In Vivo Applications

For in vivo studies, **VX-765** is often administered orally (p.o.) or via intraperitoneal (i.p.) injection.[4] The compound is a prodrug that is metabolized to the active molecule VRT-043198.[2][4]

Animal Model	Dosing Range and Route	Source
Mouse (Collagen-Induced Arthritis)	10 - 200 mg/kg, p.o.	[4][6]
Mouse (Traumatic Brain Injury)	25 - 200 mg/kg	[9]
Rat (Myocardial Infarction)	16 - 32 mg/kg, i.v.	[8][10]
Mouse (HIV Infection)	Not specified	[11]

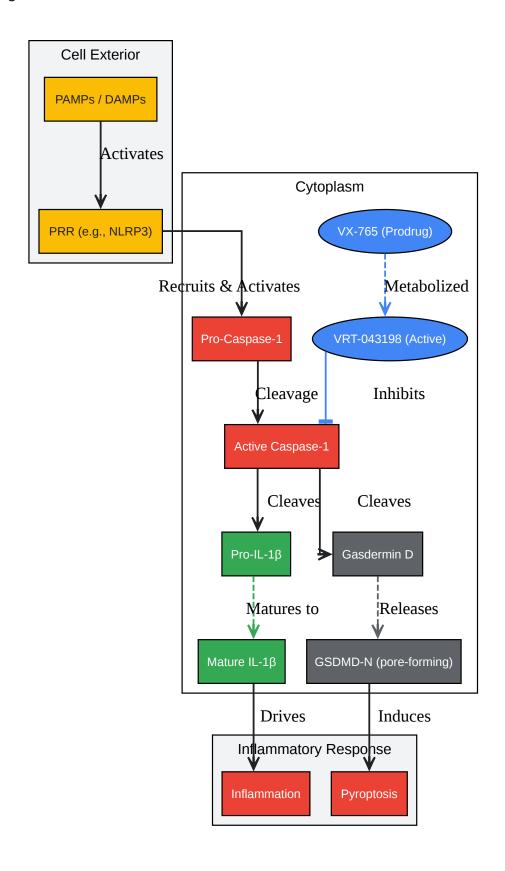
The following is an example of a formulation for oral administration in mice.

- Initial Dissolution: Prepare a concentrated stock solution of VX-765 in DMSO (e.g., 100 mg/mL).[6]
- Vehicle Preparation: In a separate tube, mix PEG300 and Tween-80. A common ratio is 8:1 or 9:1 (PEG300:Tween-80).
- Formulation: To prepare a 1 mL working solution, add 50 μ L of the 100 mg/mL DMSO stock to 400 μ L of PEG300. Mix until clear. Add 50 μ L of Tween-80 and mix again. Finally, add 500 μ L of ddH₂O to bring the final volume to 1 mL. The solution should be used immediately.[6]

Signaling Pathway and Experimental Workflow Diagrams



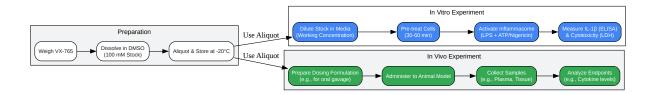
Visual representations of the biological pathway and experimental procedures can aid in understanding and execution.





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Caption: **VX-765** inhibits the Caspase-1 signaling pathway.



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Caption: General experimental workflow for using VX-765.

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